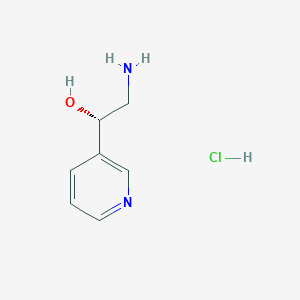

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Description

Structural Characterization and Identification

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is systematically identified through several key chemical identifiers that establish its unique molecular structure. The compound bears the Chemical Abstracts Service registry number 1416354-93-2, distinguishing it from its enantiomeric counterpart. The molecular formula C7H11ClN2O defines the atomic composition, indicating the presence of seven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom.

The structural architecture of this compound encompasses a pyridine ring system attached to an ethanol backbone containing an amino functional group. The three-dimensional arrangement is precisely defined by the Simplified Molecular Input Line Entry System notation: NCC@@HC1=CC=CN=C1.[H]Cl, which explicitly indicates the stereochemical configuration at the chiral center. The International Union of Pure and Applied Chemistry name for this compound is (1S)-2-amino-1-pyridin-3-ylethanol hydrochloride, providing systematic nomenclature that reflects both the structural features and stereochemistry.

The compound's identification is further supported by spectroscopic and analytical techniques that confirm its structural integrity. The pyridine ring contributes significantly to the compound's electronic properties, with the nitrogen atom in the three-position relative to the ethanol substituent providing distinct spectroscopic signatures. The presence of both amino and hydroxyl functional groups creates multiple sites for intermolecular interactions, influencing the compound's physical and chemical behavior.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1416354-93-2 |

| Molecular Formula | C7H11ClN2O |

| International Union of Pure and Applied Chemistry Name | (1S)-2-amino-1-pyridin-3-ylethanol hydrochloride |

| Simplified Molecular Input Line Entry System | NCC@@HC1=CC=CN=C1.[H]Cl |

Physicochemical Properties

The physicochemical characteristics of this compound reflect its ionic nature and structural composition. The molecular weight is precisely determined at 174.63 grams per mole, which is consistent across multiple analytical determinations. This molecular weight accounts for the complete hydrochloride salt form, including the protonated amino group and the associated chloride counterion.

The compound exhibits high solubility in water due to its ionic nature when in hydrochloride form, a property that significantly enhances its utility in biological applications and aqueous reaction media. This enhanced solubility stems from the ionic interactions between the protonated amino group and the chloride ion, as well as the hydrogen bonding capabilities of both the hydroxyl and amino functional groups with water molecules.

Thermal properties of the compound include a melting point that typically ranges around 150-160 degrees Celsius, indicating reasonable thermal stability for handling and storage purposes. The compound requires specific storage conditions to maintain its integrity, with recommended storage at 2-8 degrees Celsius under an inert atmosphere to prevent oxidation and degradation. These storage requirements reflect the sensitivity of the amino alcohol functionality to atmospheric moisture and oxygen.

The compound's physical appearance is typically described as a white crystalline powder, consistent with the characteristics of organic hydrochloride salts. The crystalline nature contributes to the compound's stability and facilitates purification processes through recrystallization techniques.

| Physical Property | Specification |

|---|---|

| Molecular Weight | 174.63 g/mol |

| Appearance | White crystalline powder |

| Melting Point Range | 150-160°C |

| Solubility | Highly soluble in water |

| Storage Temperature | 2-8°C |

| Storage Atmosphere | Inert atmosphere |

Stereochemical Features and Chirality

The stereochemical properties of this compound are fundamental to its chemical identity and biological activity. The compound possesses a single chiral center located at the carbon atom bearing both the hydroxyl group and the pyridin-3-yl substituent. The absolute configuration is designated as S according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the stereogenic center.

Chirality in this compound arises from the asymmetric carbon atom that connects the pyridine ring to the amino alcohol moiety. The stereochemical designation is explicitly represented in the Simplified Molecular Input Line Entry System notation through the @@H symbol, which indicates the S configuration at the chiral center. This stereochemical specificity is crucial for the compound's potential applications in asymmetric synthesis and as a chiral building block.

The optical activity of the compound is an inherent consequence of its chiral nature. As with all chiral compounds, this compound exhibits optical rotation, rotating plane-polarized light in a direction opposite to its enantiomeric counterpart. The magnitude and direction of optical rotation serve as identifying characteristics and purity indicators for the compound.

The enantiomeric relationship between the S and R forms of this compound is of significant importance in pharmaceutical and synthetic applications. The two enantiomers, while sharing identical molecular formulas and similar physical properties, can exhibit dramatically different biological activities and pharmacological profiles. The S enantiomer, designated as 1416354-93-2, is distinguished from the R enantiomer, which carries the registry number 1038594-01-2.

Stereochemical purity is typically assessed through analytical techniques such as chiral High Performance Liquid Chromatography, which can separate and quantify the individual enantiomers. High enantiomeric excess is generally required for pharmaceutical applications, often exceeding 95% enantiomeric excess. The maintenance of stereochemical integrity during synthesis, purification, and storage procedures represents a critical aspect of working with this chiral compound.

Historical Development and Scientific Significance

The development of this compound as a recognized chemical entity reflects broader advances in asymmetric synthesis and chiral compound preparation. The compound's emergence in scientific literature coincides with increased understanding of stereochemical requirements in pharmaceutical development and the growing emphasis on single-enantiomer drug substances.

The synthetic approaches to this compound have evolved from traditional resolution methods to more sophisticated asymmetric synthesis strategies. Historical synthetic routes often involved the preparation of racemic mixtures followed by resolution using chiral auxiliaries or enzymatic methods. Contemporary approaches increasingly employ direct asymmetric synthesis techniques that provide access to the desired enantiomer with high stereochemical purity.

Research into the ring-opening reactions of enantiopure epoxides has contributed significantly to understanding the synthesis of compounds like this compound. Studies have demonstrated that the ring-opening of enantiopure styryl and pyridyl epoxides by sodium azide in hot water can proceed with excellent stereoselectivity, providing access to enantiomerically pure amino alcohols through subsequent reduction processes. These methodological advances have enhanced the accessibility of the target compound while maintaining high stereochemical fidelity.

The compound's significance extends beyond its synthetic accessibility to its utility as a building block in pharmaceutical chemistry. The presence of multiple functional groups - amino, hydroxyl, and pyridine - provides diverse reactivity patterns that enable the construction of complex molecular architectures. The compound serves as an intermediate in the synthesis of various bioactive molecules, where its stereochemical properties are often retained in the final pharmaceutical products.

Scientific interest in this compound also reflects the broader recognition of pyridine-containing molecules in medicinal chemistry. Pyridine rings are prevalent in pharmaceutical compounds due to their ability to participate in hydrogen bonding, coordinate with metal centers, and modulate molecular polarity. The combination of pyridine functionality with amino alcohol structure creates a versatile scaffold for drug development efforts.

The historical trajectory of research on this compound illustrates the evolution from basic structural characterization to sophisticated applications in asymmetric catalysis and pharmaceutical synthesis. Current research continues to explore new synthetic methodologies for accessing this compound with improved efficiency and stereoselectivity, while also investigating novel applications in emerging areas of chemical biology and materials science.

Properties

IUPAC Name |

(1S)-2-amino-1-pyridin-3-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVFSIPPTOOMTI-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416354-93-2 | |

| Record name | 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reduction of benzyl oxime ethers using catalytic amounts of stable spiroborate ester. The process begins with the preparation of (E)-1-pyridin-3-yl-ethanone oxime, which is then reduced to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic enantioselective reductions. These methods are optimized for high yield and enantioselectivity, ensuring the production of the (S)-enantiomer in significant quantities .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce primary amines .

Scientific Research Applications

Biological Activities

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride exhibits several biological activities that make it valuable in pharmaceutical research:

- Antioxidant and Anti-inflammatory Properties :

-

Cancer Research Applications :

- This compound serves as a precursor for designing PI3K inhibitors, which are crucial for cancer therapy. The synthesized compounds demonstrate high potency against various cancer cell lines, indicating their potential as anticancer agents .

-

Chiral Drug Synthesis :

- It is utilized in the enantioselective synthesis of chiral amines important for pharmaceuticals. The ability to produce enantiomerically pure drugs is critical for developing effective therapies with fewer side effects .

Case Study 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Research demonstrated that this compound is a key intermediate in synthesizing pyrazolo[3,4-b]pyridine derivatives. These compounds have been investigated for their potential as bioactive agents, particularly in cancer treatment. The synthesis involved a cascade reaction yielding products with moderate to good yields, underscoring the compound's utility in drug development .

Case Study 2: Development of Antioxidant Compounds

In another study, derivatives synthesized from this compound exhibited potent antioxidant activities. These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, showing promise for applications in treating oxidative stress-related conditions .

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Medicinal Chemistry | Synthesis of chiral drugs and bioactive compounds | High enantiomeric excess; effective therapeutic agents |

| Cancer Pharmacology | Development of PI3K inhibitors for cancer treatment | High potency against cancer cell lines |

| Antioxidant Research | Synthesis of antioxidant compounds | Significant reduction of oxidative stress markers |

| Organic Synthesis | Creation of aromatic heterocycles | Foundation for numerous pharmaceuticals |

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride (CAS No. 169032-01-3)

- Structure : Replaces the pyridin-3-yl group with a 3-chlorophenyl moiety.

- Properties : Higher molecular weight (208.08 g/mol ) due to the chlorine atom. Exhibits >98% optical purity and is used in asymmetric synthesis .

- Applications : Demonstrates broader utility in medicinal chemistry for halogenated drug candidates.

(R)-2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride (CAS No. 1185198-25-7)

- Structure : Features a 4-fluorophenyl group.

- Synthesis : Synthetic routes involve reductive amination and chiral resolution, as guided by computational modeling .

- Thermal Stability : Fluorine substitution enhances stability compared to pyridine-containing analogs .

Pyridine vs. Piperidine Derivatives: 4-(Pyridin-3-yl)piperidin-4-ol (CAS No. 38070-80-3)

- Structure: Replaces the ethanolamine backbone with a piperidine ring.

- Physicochemical Differences : Higher molecular weight (181.24 g/mol ) and altered solubility due to the cyclic structure.

- Bioactivity : The piperidine ring enhances blood-brain barrier penetration, making it suitable for CNS-targeting therapeutics .

Amino Ethanol Derivatives with Different Aryl Groups

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride (CAS No. 72481-17-5)

- Structure: Contains a ketone group instead of a hydroxyl group on the ethanolamine chain.

- Synthesis : Produced via hydriodic acid-mediated reduction of nitro-coumarins .

- Applications: Used as a precursor for fluorescent probes due to its phenolic hydroxyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Optical Purity | Key Hazards |

|---|---|---|---|---|---|

| (S)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 50461-59-1 | C₇H₁₁ClN₂O | 174.63 | >98% ee | Limited data |

| (R)-2-Amino-1-(pyridin-3-yl)ethanol HCl | 1038594-01-2 | C₇H₁₁ClN₂O | 174.63 | >98% ee | H302, H315, H319, H335 |

| (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl | 169032-01-3 | C₈H₁₀ClNO·HCl | 208.08 | >98% ee | Not specified |

| 4-(Pyridin-3-yl)piperidin-4-ol | 38070-80-3 | C₁₀H₁₄N₂O | 181.24 | N/A | N/A |

Biological Activity

(S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₁ClN₂O, with a molar mass of approximately 174.63 g/mol. Its structure features a pyridine ring substituted with an amino group and a hydroxyl group, contributing to its chiral nature. The presence of these functional groups allows for diverse interactions within biological systems.

This compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, influencing various biochemical pathways. This interaction can modulate enzyme activity and receptor signaling, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effects against various pathogens, including bacteria and fungi. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 16.69 µM |

Neurotransmitter Modulation

The compound has also shown potential in neurotransmitter modulation . It may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in treating neurodegenerative diseases and mood disorders .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound. In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential as a therapeutic agent in neurodegenerative conditions .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Optimize temperature (-10°C to 25°C) to minimize racemization .

Basic: How is the stereochemical configuration of this compound verified?

Methodological Answer:

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to solve single-crystal structures. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) .

- Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values (e.g., >98% ee requires [α]D²⁵ = +15° to +20° in methanol) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Basic: Which analytical methods confirm purity and identity?

Methodological Answer:

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with mobile phase: hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention time ~12 min for the (S)-enantiomer .

- NMR : Key signals: δ 8.5–8.7 ppm (pyridyl protons), δ 4.2–4.5 ppm (ethanol CH-OH), δ 3.1–3.3 ppm (NH₂) in D₂O .

- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How to resolve discrepancies in enantiomeric purity data across studies?

Methodological Answer:

- Source Analysis : Compare synthetic conditions (e.g., catalyst loading, reaction time). For instance, lower catalyst ratios (<5 mol%) may reduce ee to 95%, while >10 mol% achieves >98% .

- Analytical Cross-Validation : Re-run samples using orthogonal methods (e.g., circular dichroism vs. chiral HPLC) to rule out column degradation or detector bias .

Advanced: What strategies optimize impurity profiling for pharmaceutical applications?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., diastereomers or degradation products) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Identify m/z 231.1 [M+H]+ for the parent ion .

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and acidic/basic conditions to characterize stability-linked impurities .

Advanced: How to model its interactions with biological targets computationally?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with the compound’s crystal structure (from SHELX data) and target receptors (e.g., dopamine receptors). Set grid parameters: 25 ų box centered on active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess binding stability .

Advanced: How to address contradictions in solubility data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.